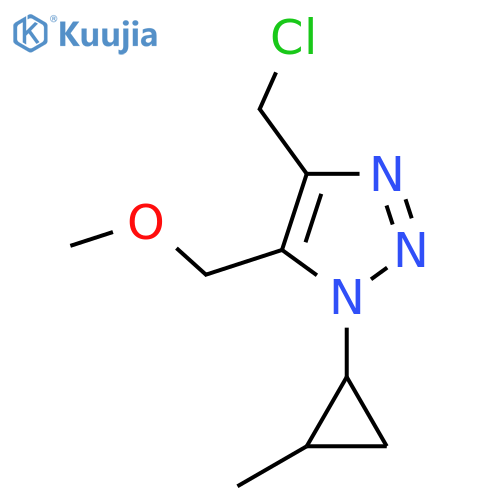

Cas no 2172595-40-1 (4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole)

2172595-40-1 structure

商品名:4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

-

- 4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole

- EN300-1595130

- 2172595-40-1

-

- インチ: 1S/C9H14ClN3O/c1-6-3-8(6)13-9(5-14-2)7(4-10)11-12-13/h6,8H,3-5H2,1-2H3

- InChIKey: DNXCIKHKELWNDI-UHFFFAOYSA-N

- ほほえんだ: ClCC1=C(COC)N(C2CC2C)N=N1

計算された属性

- せいみつぶんしりょう: 215.0825398g/mol

- どういたいしつりょう: 215.0825398g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 39.9Ų

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1595130-0.05g |

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |

2172595-40-1 | 0.05g |

$1247.0 | 2023-06-04 | ||

| Enamine | EN300-1595130-5.0g |

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |

2172595-40-1 | 5g |

$4309.0 | 2023-06-04 | ||

| Enamine | EN300-1595130-2.5g |

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |

2172595-40-1 | 2.5g |

$2912.0 | 2023-06-04 | ||

| Enamine | EN300-1595130-5000mg |

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |

2172595-40-1 | 5000mg |

$4309.0 | 2023-09-23 | ||

| Enamine | EN300-1595130-1000mg |

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |

2172595-40-1 | 1000mg |

$1485.0 | 2023-09-23 | ||

| Enamine | EN300-1595130-0.1g |

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |

2172595-40-1 | 0.1g |

$1307.0 | 2023-06-04 | ||

| Enamine | EN300-1595130-0.25g |

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |

2172595-40-1 | 0.25g |

$1366.0 | 2023-06-04 | ||

| Enamine | EN300-1595130-250mg |

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |

2172595-40-1 | 250mg |

$1366.0 | 2023-09-23 | ||

| Enamine | EN300-1595130-50mg |

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |

2172595-40-1 | 50mg |

$1247.0 | 2023-09-23 | ||

| Enamine | EN300-1595130-10.0g |

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |

2172595-40-1 | 10g |

$6390.0 | 2023-06-04 |

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

2172595-40-1 (4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole) 関連製品

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 61549-49-3(9-Decenenitrile)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量